2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrolidine moiety and a cyclopropyl group, making it an interesting subject for research into its biological activity and therapeutic potential.
The compound can be synthesized from readily available precursors through established organic chemistry methods. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in ongoing research.
This compound falls under the category of amides, specifically those derived from amino acids. It is classified as a small molecule with potential pharmacological properties, making it of interest in drug discovery and development.
The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity. This might include controlling temperature, solvent choice, and reaction time. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability while adhering to green chemistry principles.
The molecular formula of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide is . The structural representation can be understood through its components:
Property | Value |
---|---|
Molecular Weight | 345.5 g/mol |
IUPAC Name | 2-amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide |
InChI | InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3 |
Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions:
The specific conditions for these reactions vary:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic conditions |
Reduction | Hydrogen gas with palladium on carbon | High pressure and temperature |
Substitution | Alkyl halides or acyl chlorides | Presence of a base |
The mechanism of action for 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide is not fully elucidated but is hypothesized to involve interactions with biological targets such as receptors or enzymes. The presence of the pyrrolidine ring suggests potential central nervous system activity, possibly modulating neurotransmitter systems.
This compound exhibits standard physical properties typical of small organic molecules. Its solid-state characteristics include:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide has potential applications in several fields:
This compound represents a significant area of interest for researchers exploring new drug candidates and understanding their mechanisms of action in biological systems.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3